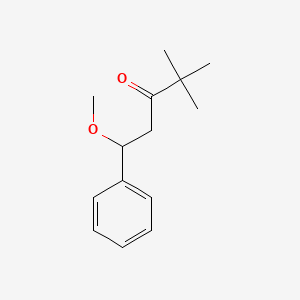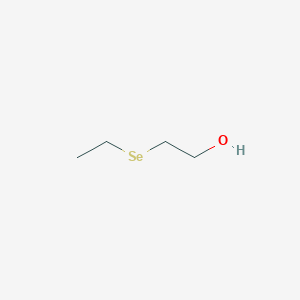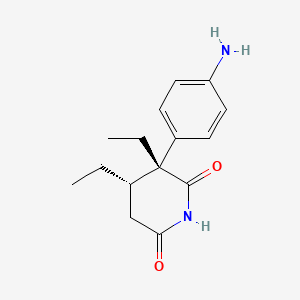
2,2,4-Trichloro-1,1,1-trifluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trichloro-1,1,1-trifluorohexane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trichloro-1,1,1-trifluorohexane typically involves the halogenation of hexane derivatives. One common method is the reaction of hexane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or antimony to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trichloro-1,1,1-trifluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can produce alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trichloro-1,1,1-trifluorohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 2,2,4-Trichloro-1,1,1-trifluorohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with these targets, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trichloro-1,1,1-trifluorobutane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
Uniqueness
2,2,4-Trichloro-1,1,1-trifluorohexane is unique due to its specific arrangement of chlorine and fluorine atoms on a hexane backbone This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Eigenschaften
| 112812-04-1 | |
Molekularformel |
C6H8Cl3F3 |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
2,2,4-trichloro-1,1,1-trifluorohexane |
InChI |
InChI=1S/C6H8Cl3F3/c1-2-4(7)3-5(8,9)6(10,11)12/h4H,2-3H2,1H3 |
InChI-Schlüssel |
QWHNAXPQNNXZJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C(F)(F)F)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)

![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
